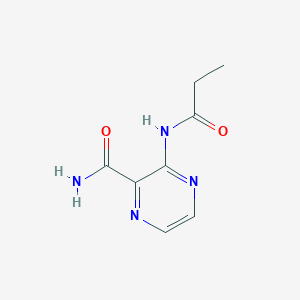






|
REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[C:7]([C:12]([NH2:14])=[O:13])=[N:8][CH:9]=[CH:10][N:11]=1)(=O)[CH2:2][CH3:3]>C([O-])([O-])=O.[Na+].[Na+]>[CH2:2]([C:1]1[NH:14][C:12](=[O:13])[C:7]2[C:6](=[N:11][CH:10]=[CH:9][N:8]=2)[N:5]=1)[CH3:3] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)NC=1C(=NC=CN1)C(=O)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The water was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with CH3OH (200 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble salt was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=NC2=NC=CN=C2C(N1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |